Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate
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Overview
Description
Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate is a synthetic organic compound that features a phenyl group, a furan ring, and a pyridine ring connected via a carbamate linkage
Mechanism of Action
Target of Action
The compound contains a pyridine and furan ring, which are common structures in many bioactive molecules. These structures can interact with various biological targets, but without specific studies, it’s hard to identify the exact targets of this compound .
Mode of Action
The mode of action would depend on the specific biological target. Compounds with similar structures have been known to interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been involved in a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it is present. Without specific studies, it’s hard to predict the ADME properties of this compound .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Without specific studies, it’s hard to determine these effects .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. Without specific studies, it’s hard to determine how these factors would affect this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate typically involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Furan Ring: The furan ring is introduced via a cyclization reaction involving appropriate starting materials.
Carbamate Formation: The final step involves the reaction of the pyridine-furan intermediate with phenyl isocyanate under controlled conditions to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is studied for its potential use in the development of organic electronic materials.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Comparison with Similar Compounds
Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate can be compared with similar compounds such as:
Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)urea: Similar structure but with a urea linkage instead of a carbamate.
Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)amide: Contains an amide linkage.
Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)ester: Features an ester linkage.
The uniqueness of this compound lies in its carbamate linkage, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
phenyl N-[[5-(furan-2-yl)pyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17(22-15-5-2-1-3-6-15)19-11-13-9-14(12-18-10-13)16-7-4-8-21-16/h1-10,12H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMJLHKFNFRVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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